Human LL-29
Description
Human LL-29 is a 29-amino acid peptide derived from the proteolytic cleavage of the full-length cathelicidin LL-37 (human cationic antimicrobial protein, hCAP-18). LL-37, a key component of innate immunity, is expressed in epithelial cells, neutrophils, and other immune cells, where it exhibits broad-spectrum antimicrobial activity and immune-modulatory functions . LL-29 is generated via kallikrein-mediated cleavage of LL-37 in human skin, retaining residues 1–29 of the parent peptide . Unlike LL-37, which forms amphipathic α-helical structures in membrane-mimetic environments, LL-29 lacks the C-terminal eight residues (30–37), impacting its oligomerization and functional properties .
LL-29 demonstrates moderate antibacterial activity (MIC ~50–100 μM against Escherichia coli K12) and unique immune-regulatory roles, including antagonism of Toll-like receptor 3 (TLR3) signaling . Its biological activity is pH-dependent, as it dissociates into smaller particles under acidic conditions, enabling dynamic interactions with nucleic acids and receptor complexes .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
LLGDFFRKSKEKIGKEFKRIVQRIKDFLR |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Table 1: Comparative Properties of LL-29 and Related Peptides
Key Research Findings:
Antimicrobial Activity :
- LL-29 exhibits 10–20× weaker antibacterial activity than LL-37, attributed to its truncated C-terminal domain, which reduces membrane disruption efficiency .
- In contrast, LL-23 shows negligible activity due to a hydrophilic Ser9 residue disrupting its hydrophobic surface .
Immune Modulation :
- TLR3 Antagonism : LL-29 binds LL-37 and prevents its interaction with FPRL-1, reducing dsRNA-TLR3 activation by 80% at a 4:1 molar ratio. This antagonism is absent in LL-23 and partial in engineered variants like Peptide A .
- TLR4 Suppression : Unlike LL-37, LL-29 retains the ability to inhibit LPS-induced TLR4 signaling, suggesting its dual role in balancing pro- and anti-inflammatory responses .
Structural Dynamics :
- LL-29 forms pH-sensitive oligomers that dissociate in acidic endosomes, releasing dsRNA for TLR3 activation. This contrasts with LL-37, which requires intact oligomers for dsRNA trafficking .
- The C-terminal truncation in LL-29 disrupts salt bridges (e.g., R34-E36 in LL-37), reducing oligomer stability but enabling dynamic pH-responsive behavior .
Clinical and Therapeutic Implications
However, its moderate antimicrobial efficacy limits standalone use, prompting interest in hybrid peptides combining LL-29’s immune-regulatory domains with stronger antimicrobial regions from LL-37 or KS-30 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
